1-Methoxy-2-methylpropan-2-ol zirconium

MOCVD precursor stability zirconium alkoxide handling air-sensitive organometallics

1-Methoxy-2-methylpropan-2-ol zirconium, commonly designated as Tetrakis(1-methoxy-2-methyl-2-propoxy)zirconium or Zr(MMP)₄ (CAS 615287-00-8), is a homoleptic zirconium alkoxide specifically engineered as a precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of ZrO₂ thin films. Unlike conventional zirconium alkoxides, the 1-methoxy-2-methyl-2-propanolate (mmp) ligand incorporates an ether oxygen donor that enables intramolecular coordination, resulting in a mononuclear, volatile complex with markedly reduced air and moisture sensitivity compared to parent tert-butoxide analogues.

Molecular Formula C5H12O2Zr
Molecular Weight 195.37 g/mol
Cat. No. B11724558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-2-methylpropan-2-ol zirconium
Molecular FormulaC5H12O2Zr
Molecular Weight195.37 g/mol
Structural Identifiers
SMILESCC(C)(COC)O.[Zr]
InChIInChI=1S/C5H12O2.Zr/c1-5(2,6)4-7-3;/h6H,4H2,1-3H3;
InChIKeyKBVPYZQANXBLMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methoxy-2-methylpropan-2-ol Zirconium (Zr(MMP)₄) for Thin-Film Deposition: Procurement Baseline


1-Methoxy-2-methylpropan-2-ol zirconium, commonly designated as Tetrakis(1-methoxy-2-methyl-2-propoxy)zirconium or Zr(MMP)₄ (CAS 615287-00-8), is a homoleptic zirconium alkoxide specifically engineered as a precursor for chemical vapor deposition (CVD) and atomic layer deposition (ALD) of ZrO₂ thin films [1]. Unlike conventional zirconium alkoxides, the 1-methoxy-2-methyl-2-propanolate (mmp) ligand incorporates an ether oxygen donor that enables intramolecular coordination, resulting in a mononuclear, volatile complex with markedly reduced air and moisture sensitivity compared to parent tert-butoxide analogues [2]. This compound is supplied in research and bulk volumes by specialty organometallic manufacturers [3].

Why Generic Zirconium Alkoxides Cannot Substitute for 1-Methoxy-2-methylpropan-2-ol Zirconium in Vapor Deposition Processes


Conventional zirconium alkoxide precursors such as Zr(OtBu)₄ and Zr(OiPr)₄ suffer from high air/moisture sensitivity and pronounced oligomerization tendencies that lead to inconsistent vaporization behavior, variable film stoichiometry, and compromised batch-to-batch reproducibility in CVD and ALD processes [1]. The mmp ligand architecture of 1-methoxy-2-methylpropan-2-ol zirconium addresses these failure modes through bidentate intramolecular coordination that enforces a monomeric, coordinatively saturated metal center, conferring superior ambient stability, predictable volatility, and film composition control that cannot be replicated by simple alkoxide analogues [2].

Quantitative Differentiation Guide: 1-Methoxy-2-methylpropan-2-ol Zirconium vs. Conventional Zirconium Precursors


Air and Moisture Stability Advantage of Zr(MMP)₄ over Zr(OtBu)₄

The homoleptic complex [Zr(mmp)₄] is reported as 'significantly less reactive to air and moisture' compared to the industry-standard precursor [Zr(OtBu)₄] [1]. This qualitative ranking is derived from direct experimental observation during synthesis and handling. While Zr(OtBu)₄ requires strictly inert atmosphere conditions (glovebox/Schlenk line) to prevent hydrolysis and oligomerization, the mmp-ligated analogue can be manipulated with substantially reduced precautions, lowering operational overhead in deposition workflows [1].

MOCVD precursor stability zirconium alkoxide handling air-sensitive organometallics

Stable Vaporization of Zr(MMP)₄ at 230°C for Low-Temperature MOCVD

In MOCVD of Pb(Zr,Ti)O₃ (PZT) thin films, Zr(MMP)₄ demonstrated stable vaporization characteristics at 230°C, enabling film deposition in the low-temperature regime (450–525°C substrate temperature) [1]. This vaporization temperature is notably lower than typical values reported for conventional zirconium β-diketonate precursors (e.g., Zr(thd)₄), which generally require source temperatures above 180–200°C for adequate vapor supply but suffer from thermal decomposition during prolonged heating [2].

PZT thin film vaporization characteristics low-temperature MOCVD

Multi-Month Cocktail Solution Stability for Liquid Delivery MOCVD

A cocktail solution comprising Pb(DPM)₂, Zr(MMP)₄, and Ti(MMP)₄ dissolved in ethylcyclohexane (ECH) demonstrated stability for at least 6 months at ambient storage conditions and was shown to undergo perfect vaporization above 270°C [1]. A related formulation using Pb(DMAMP)₂ with Zr(MMP)₄ and Ti(MMP)₄ in ECH was stable for at least 3 months and perfectly vaporized above 290°C [2].

cocktail precursor solution liquid delivery MOCVD solution stability

Low Substrate Temperature Deposition of Perovskite PZT Phase at 400°C

Using the Zr(MMP)₄–Ti(MMP)₄ cocktail source system, ferroelectric PZT thin films were crystallized into the perovskite phase with preferred 111-orientation at a substrate temperature as low as 400°C [1]. This deposition temperature is significantly below the 500–650°C range typically required for achieving perovskite-phase PZT using conventional precursors such as Pb(DPM)₂ combined with Zr(OiPr)₄ or Zr(OtBu)₄ adducts [2].

PZT perovskite phase substrate temperature 111-orientation

Self-Regulation Mechanism in Cation Composition Control for PZT Films

Deposition of PZT using Zr(MMP)₄ and Ti(MMP)₄ precursors in a double-cocktail liquid delivery MOCVD system revealed a self-regulation mechanism in cation composition control: the Pb/(Zr+Ti) ratio of the deposited film became independent of the input Pb/(Zr+Ti) ratio of the precursor solution at substrate temperatures as low as 475°C [1]. This self-regulation behavior became more pronounced at higher temperatures [1]. In contrast, films deposited at higher temperatures (>500°C) without this self-regulation effect showed larger leakage current and degraded ferroelectric performance [1].

PZT stoichiometry control self-regulation mechanism cation ratio

Optimal Application Scenarios for 1-Methoxy-2-methylpropan-2-ol Zirconium in Thin-Film Technology


Giga-Bit Density Ferroelectric Random Access Memory (FeRAM) Manufacturing

The Zr(MMP)₄–Ti(MMP)₄ precursor combination has been validated for deposition of PZT thin films on three-dimensional nano-scale trench structures targeted for giga-bit density FeRAM devices [1]. The self-regulation mechanism in cation composition control at ≥475°C substrate temperature ensures consistent film stoichiometry across high-aspect-ratio features, while the stable vaporization at 230°C supports uniform precursor delivery throughout extended deposition cycles [2]. The resulting PZT films exhibit high remanent polarization (Pr > 30 μC/cm² at 4 V) and >90% fatigue endurance after 10¹⁰ switching cycles [2].

High-κ Gate Dielectric ZrO₂ Films for Advanced CMOS Transistors

Zr(MMP)₄ has been demonstrated as an effective liquid-injection MOCVD precursor for ZrO₂ thin films over a wide substrate temperature range (350–650°C), depositing the thermodynamically stable monoclinic phase as confirmed by laser Raman spectroscopy [1]. The mononuclear structure and reduced air/moisture sensitivity of Zr(MMP)₄ compared to Zr(OtBu)₄ translates to more reproducible film growth rates and reduced carbon incorporation, critical parameters for gate dielectric applications where leakage current and equivalent oxide thickness must be tightly controlled [1].

Low-Thermal-Budget Deposition on Temperature-Sensitive Substrates

The ability to crystallize perovskite-phase PZT films at substrate temperatures as low as 400°C using Zr(MMP)₄-based cocktail solutions enables integration with temperature-sensitive substrates, electrode materials, or pre-existing device layers that would be damaged by the >500°C processing required with conventional precursors [1]. The 100–250°C reduction in crystallization temperature expands the process window for heterogeneous integration, MEMS, and flexible electronics applications [1].

High-Throughput Manufacturing with Pre-Formulated Cocktail Precursors

The 3–6 month stability of Zr(MMP)₄-containing cocktail solutions in ethylcyclohexane enables centralized precursor formulation and quality control, followed by distribution to multiple deposition tools [1][2]. This pre-formulated approach eliminates in-situ precursor mixing, reduces tool downtime, and ensures identical precursor composition across different production lots — a significant advantage over conventional alkoxide-based approaches where solution instability necessitates fresh preparation immediately before each deposition run [1][2].

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